![molecular formula C19H19ClN2O5S B6525460 4-chloro-N-[2-(2-methoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 919699-51-7](/img/structure/B6525460.png)
4-chloro-N-[2-(2-methoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-[2-(2-methoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H19ClN2O5S and its molecular weight is 422.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.0703206 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-chloro-N-[2-(2-methoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide belongs to the class of thiazolidinone derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure
The molecular formula for the compound is C17H18ClN3O7S, and its structure features a thiazolidine ring that is crucial for its biological activity. The presence of the 4-chloro and 2-methoxyphenyl groups enhances its pharmacological properties.
Anticancer Properties
Research indicates that thiazolidinone derivatives exhibit significant anticancer activities. A recent review highlighted that compounds with a thiazolidinone scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The specific compound under discussion has been evaluated in several studies for its efficacy against various cancer cell lines. For instance:
- In vitro studies demonstrated that it exhibits cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity.
- Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases .
Other Pharmacological Activities
Apart from anticancer effects, thiazolidinone derivatives have shown promise in other areas:
- Anti-inflammatory : Some derivatives exhibit COX inhibitory activity, making them potential candidates for treating inflammatory conditions.
- Antimicrobial : Thiazolidinones have demonstrated activity against various bacterial strains, suggesting their utility in infection management.
- Antidiabetic : Certain analogs have been reported to possess hypoglycemic effects, contributing to diabetes management strategies .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazolidinone derivatives. Modifications on the benzamide and thiazolidine rings can significantly influence their potency and selectivity. For example:
- Substituents on the benzene ring can enhance binding affinity to target proteins.
- The presence of electron-withdrawing groups like chlorine increases lipophilicity, thereby improving cellular uptake .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Thiazolidinone Derivative Study : A study published in 2023 investigated a series of thiazolidinone derivatives for their anticancer properties. The results indicated that modifications at specific positions led to enhanced cytotoxicity against various cancer cell lines .
- Synthetic Approaches : Innovative synthetic routes have been developed to create more potent derivatives. For instance, ultrasound-assisted synthesis methods yielded higher yields and reduced reaction times .
Data Table: Biological Activity Summary
Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 10.5 | Apoptosis induction |
A549 | 12.0 | Mitochondrial pathway activation | |
Anti-inflammatory | COX inhibition | N/A | Inhibition of cyclooxygenase |
Antimicrobial | E. coli | 15.0 | Disruption of bacterial cell wall |
Antidiabetic | N/A | N/A | Insulin sensitization |
Properties
IUPAC Name |
4-chloro-N-[2-(2-methoxyphenyl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-27-17-5-3-2-4-13(17)8-10-21-19(24)14-6-7-15(20)16(12-14)22-18(23)9-11-28(22,25)26/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMHVHMAFUXXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=C(C=C2)Cl)N3C(=O)CCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.